Enabled Bioorthogonal Conjugation: A Verifiable and Unique Chemical Functionality
4-Pentynoyl-Val-Ala-PAB provides a verifiable and essential chemical handle—a terminal alkyne—that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC). This is a core, and differentiating, functional attribute absent in non-alkyne Val-Ala linkers like MC-Val-Ala-PAB or Fmoc-Val-Ala-PAB. This functionality is not a comparative performance metric but a binary, enabling feature for a specific class of site-specific ADC bioconjugation workflows . Its utility has been directly demonstrated in the synthesis of cryptophycin conjugates, where the alkyne moiety of the PNP-activated derivative is used to create stable triazole linkages .
| Evidence Dimension | Bioorthogonal Conjugation Capability (Presence of Alkyne Group) |
|---|---|
| Target Compound Data | Yes (Terminal Alkyne) |
| Comparator Or Baseline | MC-Val-Ala-PAB, Fmoc-Val-Ala-PAB, Val-Ala-PAB-OH (No Alkyne Group) |
| Quantified Difference | Binary: Present vs. Absent |
| Conditions | Structural analysis and described application in CuAAC reaction protocols. |
Why This Matters
This is a critical, non-negotiable feature for researchers requiring a click-chemistry-compatible Val-Ala linker; procurement of a generic alternative would halt the intended bioconjugation workflow.
